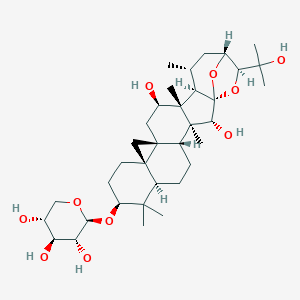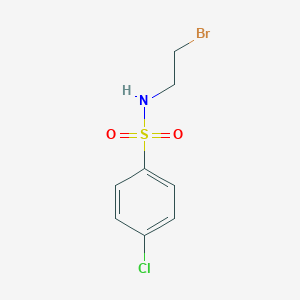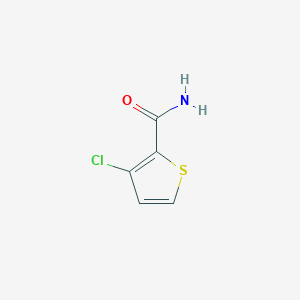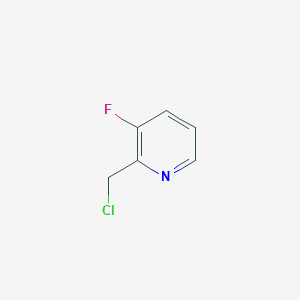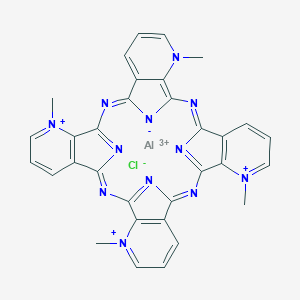
Clal-1,8,15,22-tmpypa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clal-1,8,15,22-tmpypa is a synthetic compound that has been of interest to scientific researchers due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Clal-1,8,15,22-tmpypa is not fully understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to changes in its electronic and optical properties. This interaction can be used to detect the presence of metal ions in various samples.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Clal-1,8,15,22-tmpypa are not well understood. However, it has been shown to have low toxicity in vitro, making it a potential candidate for further studies as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Clal-1,8,15,22-tmpypa is its high selectivity for certain metal ions, making it a useful tool for the detection of these ions in various samples. Additionally, its low toxicity in vitro makes it a potential candidate for further studies as a therapeutic agent. However, one of the limitations of Clal-1,8,15,22-tmpypa is its limited solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of Clal-1,8,15,22-tmpypa. One area of interest is the development of new materials using Clal-1,8,15,22-tmpypa as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Clal-1,8,15,22-tmpypa and its potential applications as a therapeutic agent. Finally, the development of new synthesis methods for Clal-1,8,15,22-tmpypa may lead to improved yields and lower costs, making it more accessible for various research applications.
Conclusion:
In conclusion, Clal-1,8,15,22-tmpypa is a synthetic compound that has been of interest to scientific researchers due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Clal-1,8,15,22-tmpypa in various applications.
Synthesemethoden
Clal-1,8,15,22-tmpypa is a synthetic compound that is synthesized through a multi-step process. The synthesis method involves the use of various reagents and solvents to produce the final product. The process involves the reaction of 1,4-dioxane-2,5-dione with 2,4,6-trimethylpyridine in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Clal-1,8,15,22-tmpypa has been of interest to scientific researchers due to its potential applications in various fields. It has been studied for its potential use as a fluorescent probe for the detection of metal ions, as well as its potential use as a catalyst in organic synthesis reactions. Additionally, it has been studied for its potential use in the development of new materials and as a potential therapeutic agent.
Eigenschaften
CAS-Nummer |
150437-06-2 |
|---|---|
Produktname |
Clal-1,8,15,22-tmpypa |
Molekularformel |
C32H24AlClN12+4 |
Molekulargewicht |
639 g/mol |
IUPAC-Name |
aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |
InChI |
InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |
InChI-Schlüssel |
BOWKRRCVSJVCTM-UHFFFAOYSA-M |
SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |
Kanonische SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |
Synonyme |
chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)

